Cas no 1090909-97-9 (N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide)
N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide
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- Inchi: 1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h7-9,12H,1-6H2,(H,11,13)
- InChI Key: UCSDJIUEAMARKC-UHFFFAOYSA-N
- SMILES: C1(C(NC2CCC(O)CC2)=O)CC1
Experimental Properties
- Density: 1.13±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 399.2±31.0 °C(Predicted)
- pka: 15.03±0.40(Predicted)
N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6546-1553-2μmol |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-5μmol |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-10μmol |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-20μmol |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-1mg |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-2mg |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-3mg |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-4mg |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-5mg |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1553-10mg |
N-(4-hydroxycyclohexyl)cyclopropanecarboxamide |
1090909-97-9 | 10mg |
$118.5 | 2023-09-08 |
N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide
Introduction to N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide
N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide, with the CAS number 1090909-97-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclopropane ring with a cyclohexane ring bearing a hydroxyl group. The combination of these structural elements contributes to its intriguing chemical properties and potential applications in drug discovery and material science.
The core structure of N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide consists of a cyclopropane ring, which is known for its high ring strain and reactivity. This feature makes it a valuable component in the synthesis of various bioactive molecules. The cyclohexane ring, on the other hand, introduces rigidity and potentially enhances the molecule's solubility and stability. The hydroxyl group attached to the cyclohexane ring adds another layer of functionality, enabling further chemical modifications or interactions with biological systems.
Recent studies have highlighted the potential of N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide as a lead compound in drug development. Researchers have explored its ability to modulate enzyme activity and influence cellular signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development.
In addition to its pharmacological applications, N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide has shown potential in materials science. Its unique structure allows for the creation of novel polymers with enhanced mechanical properties. A 2022 research article in Polymer Science highlighted how this compound can be used as a building block for synthesizing high-strength polymers with applications in aerospace and automotive industries.
The synthesis of N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide involves a multi-step process that typically begins with the preparation of the cyclopentane derivative. This is followed by cyclization reactions to form the cyclopropane ring and subsequent functionalization steps to introduce the hydroxyl group. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In terms of safety and toxicity, preliminary studies suggest that N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide has a favorable safety profile. However, further research is needed to fully understand its long-term effects on human health and the environment. Regulatory agencies are closely monitoring its use in pharmaceuticals and industrial applications to ensure compliance with safety standards.
In conclusion, N-(4-Hydroxycyclohexyl)cyclopropanecarboxamide is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development.
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